1,8-Naphthyridine-4-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,8-naphthyridin-4-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2 |
InChI Key |
YLWULDHCZNUIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)CO |
Origin of Product |
United States |
Historical Context and Evolution of 1,8 Naphthyridine Chemistry
The journey of 1,8-naphthyridine (B1210474) chemistry began as a branch of the broader study of naphthyridines, which are diazanaphthalenes consisting of two fused pyridine (B92270) rings. The first synthesis of a 1,8-naphthyridine derivative was a pivotal moment that opened the door to a new class of heterocyclic compounds. A significant turning point in the history of this scaffold was the discovery of Nalidixic acid in 1962. researchgate.net This compound, a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was the first of the quinolone antibiotics and its potent antibacterial activity against gram-negative bacteria sparked immense interest in the 1,8-naphthyridine core. researchgate.net
This discovery catalyzed decades of research, leading to the development of numerous synthetic methodologies. Classical approaches such as the Skraup, Combes, and Friedländer reactions were adapted and refined for the construction of the 1,8-naphthyridine ring system. oregonstate.edu The Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an activated methylene (B1212753) group, remains a cornerstone for synthesizing this scaffold. semanticscholar.org More recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic routes, including multicomponent reactions and metal-catalyzed syntheses. organic-chemistry.orgkthmcollege.ac.in
The evolution of synthetic strategies has allowed for the introduction of a wide array of functional groups onto the naphthyridine core. The functionalization at the 4-position, in particular, has been a subject of extensive study. The synthesis of derivatives such as 1,8-naphthyridine-4-carbaldehyde (B1335513) has been crucial, as this aldehyde serves as a key intermediate. It can be readily reduced to form 1,8-naphthyridine-4-ylmethanol, the primary subject of this article, or oxidized to yield the corresponding carboxylic acid, providing a versatile handle for creating diverse molecular architectures. Furthermore, modern photocatalytic methods have demonstrated the conversion of (2-aminopyridin-3-yl)methanol (B22979) into 1,8-naphthyridine derivatives, highlighting the importance of the methanol (B129727) moiety in synthetic strategies. ntu.edu.sg
Significance of the 1,8 Naphthyridine Core As a Privileged Structure in Academic Inquiry
In the realm of medicinal chemistry and drug discovery, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a wide range of biological activities. The 1,8-naphthyridine (B1210474) nucleus is widely recognized as such a scaffold. researchgate.netopenmedicinalchemistryjournal.com Its rigid, planar structure, combined with the presence of two nitrogen atoms, allows it to participate in various non-covalent interactions with biological macromolecules like proteins and nucleic acids, including hydrogen bonding, pi-pi stacking, and metal chelation.
The versatility of the 1,8-naphthyridine core is demonstrated by the extensive array of pharmacological activities attributed to its derivatives. These include:
Antimicrobial Activity : Following the precedent set by Nalidixic acid, numerous 1,8-naphthyridine derivatives have been developed as potent antibacterial and antifungal agents. uobaghdad.edu.iqresearchgate.net
Anticancer Activity : Many derivatives have shown significant cytotoxicity against various cancer cell lines, with mechanisms often involving the inhibition of key enzymes like topoisomerase II. researchgate.netnih.govtandfonline.com
Anti-inflammatory and Analgesic Effects : The scaffold is a component of molecules investigated for their potential to reduce inflammation and pain. researchgate.net
Antiviral Properties : Research has indicated potential applications in combating viral infections, including HIV. openmedicinalchemistryjournal.com
Neurological Applications : Derivatives have been explored for treating neurological disorders such as Alzheimer's disease and depression. researchgate.net
The "privileged" status of the 1,8-naphthyridine scaffold makes it a highly attractive starting point for the design of new therapeutic agents. Chemists can modify the core at various positions to fine-tune its properties, aiming to enhance potency for a specific target while minimizing off-target effects.
Research Rationale for Investigating 1,8 Naphthyridine 4 Ylmethanol and Its Derivatives
Classical and Established Synthetic Approaches to the 1,8-Naphthyridine Skeleton
A variety of classical and well-established reactions have been foundational in the synthesis of 1,8-naphthyridines. These methods, while sometimes requiring harsh conditions, have been instrumental in accessing a wide array of derivatives.
Friedlander Annulation and its Catalytic and Solvent-Free Variants
The Friedlander annulation is one of the most direct and widely utilized methods for the synthesis of 1,8-naphthyridines. This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality. nih.gov The versatility of the Friedlander reaction is demonstrated by its adaptability to various catalytic and reaction conditions, including the use of both acid and base catalysts. akinik.com
In recent years, significant efforts have been made to develop more environmentally benign and efficient modifications of the Friedlander synthesis. These include solvent-free conditions, often accelerated by microwave irradiation, which can lead to high yields in significantly reduced reaction times. For instance, the use of ammonium (B1175870) acetate (B1210297) as a catalyst under solvent-free microwave conditions has been reported to afford 1,8-naphthyridines in good to excellent yields (80-92%) within minutes. Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed as a catalyst for the microwave-assisted solvent-free Friedlander condensation, yielding products in 74-86% yields. derpharmachemica.com
The development of green chemistry protocols has also seen the successful application of ionic liquids and aqueous reaction media. Basic ionic liquids have been shown to act as both green solvents and catalysts for the Friedlander reaction, offering high yields and the potential for catalyst recycling. acs.org Furthermore, the use of water as a solvent, facilitated by an inexpensive and biocompatible ionic liquid catalyst like choline hydroxide, represents a significant advancement in the gram-scale synthesis of 1,8-naphthyridines. asianpubs.org Heterogeneous catalysts, such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663), have also been effectively used under solvent-free conditions, providing high yields and easy catalyst recovery. akinik.com
Table 1: Variants of the Friedlander Annulation for 1,8-Naphthyridine Synthesis
| Catalyst/Medium | Reaction Conditions | Yield (%) | Reference(s) |
| Ammonium acetate | Solvent-free, microwave irradiation | 80-92 | |
| DABCO | Solvent-free, microwave irradiation | 74-86 | derpharmachemica.com |
| Basic Ionic Liquids | Solvent-free | High | acs.org |
| Choline hydroxide | Water | >90 | asianpubs.org |
| NaHSO₄-SiO₂ | Solvent-free, 80°C | High | akinik.com |
Skraup, Doebner-Von-Miller, Gould–Jacob, Meth-Cohn, Pfitzinger, Knorr, Conard-Limpach, Combes, Niementowski, and Pictet-Spengler Synthetic Strategies
Beyond the Friedlander annulation, a host of other named reactions have been adapted for the synthesis of the 1,8-naphthyridine skeleton, often by substituting aminopyridines for the traditional aniline (B41778) starting materials.
The Skraup reaction , a classic method for quinoline (B57606) synthesis, has been successfully applied to the synthesis of 1,8-naphthyridines from 2-aminopyridines using glycerol (B35011) in the presence of ferrous sulfate and boric acid. nih.govmdpi.com The Doebner-von Miller reaction , another variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds and has been explored for the synthesis of substituted 1,8-naphthyridines. researchgate.netoregonstate.edu The Doebner reaction specifically employs an aldehyde and pyruvic acid to yield quinoline-4-carboxylic acids and has been investigated for the preparation of the corresponding 1,8-naphthyridine-4-carboxylic acids. oregonstate.edu
The Gould-Jacobs reaction is a key method involving the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to produce 4-hydroxy-1,8-naphthyridine-3-carboxylates. mdpi.com This method is particularly important for accessing derivatives with substitution at the 3 and 4-positions.
The Meth-Cohn synthesis provides a route to 2-chloro-3-formylquinolines, which are versatile intermediates for the synthesis of benzo-fused cofc.edursc.orgnaphthyridines. derpharmachemica.comasianpubs.orgjchps.comrsc.orgscispace.com
The Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a carbonyl compound, has been adapted to produce 1,8-naphthyridine-4-carboxylic acids by reacting a [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic species. acs.orgacs.org
The Knorr and Conrad-Limpach syntheses, both utilizing β-ketoesters, offer pathways to 2- and 4-hydroxynaphthyridines, respectively. akinik.commdpi.comresearchgate.netresearchgate.net The regioselectivity of these reactions is often dependent on the reaction conditions.
The Combes reaction employs the condensation of a 2,6-diaminopyridine (B39239) with a 1,3-diketone in the presence of an acid catalyst like polyphosphoric acid to yield 2-amino-substituted 1,8-naphthyridines. acs.org
The Niementowski reaction involves the condensation of an amino-nicotinate with a compound containing an active methylene group and has been investigated for the synthesis of 1,8-naphthyridinones. rsc.orgrsc.org
Finally, the Pictet-Spengler reaction has been utilized for the synthesis of 5,6-dihydrobenzo[c] cofc.edursc.orgnaphthyridines, demonstrating its utility in constructing fused naphthyridine systems. cofc.edupublicationslist.orgthieme-connect.comdeepdyve.com
Modern and Sustainable Synthetic Approaches for this compound
In addition to the classical methods, modern synthetic chemistry has introduced a range of more sustainable and efficient approaches for the synthesis of 1,8-naphthyridines, including those that could lead to this compound.
Metal-Catalyzed Coupling and Annulation Reactions (e.g., Copper, Manganese, Iridium)
Metal-catalyzed reactions have emerged as powerful tools for the construction of the 1,8-naphthyridine ring system.
Copper-catalyzed reactions have been employed in several strategies. For instance, a copper(II) triflate-catalyzed protocol involving the reaction of 2-aminonicotinaldehydes with terminal alkynes has been developed. researchgate.net This process is thought to proceed through a hydroamination of the alkyne followed by a Friedländer-type condensation. Copper-catalyzed amination of bromonaphthyridines has also been reported, providing a route to functionalized derivatives. scinito.ai Furthermore, copper-catalyzed [5+1] annulation reactions of 2-ethynylanilines have been adapted for the synthesis of quinoline derivatives, a strategy that holds potential for extension to 1,8-naphthyridines. organic-chemistry.org
Manganese-catalyzed syntheses have been developed as a more sustainable alternative to precious metal catalysts. A visible-light-initiated manganese-catalyzed synthesis of quinolines and naphthyridines from ortho-aminobenzyl alcohols and ketones has been reported. jchps.compublicationslist.org This reaction proceeds under ambient and aerobic conditions, utilizing a manganese complex as a photocatalyst. jchps.compublicationslist.org Specifically, (2-aminopyridin-3-yl)methanol (B22979) can be converted to the corresponding 1,8-naphthyridine derivatives using this methodology. publicationslist.orgiipseries.org
Iridium-catalyzed reactions have been utilized for the synthesis and functionalization of 1,8-naphthyridines. An iridium-catalyzed hydrogen transfer strategy has been developed for the synthesis of tetrahydropyridine (B1245486) derivatives from aryl-1,8-naphthyridines and indolines. acs.orgresearchgate.netnih.gov This method offers high atom economy and avoids the need for an external hydrogen source. researchgate.net
Table 2: Modern Metal-Catalyzed Syntheses of 1,8-Naphthyridine Derivatives
| Metal Catalyst | Reactants | Product Type | Reference(s) |
| Copper(II) triflate | 2-Aminonicotinaldehydes, Terminal alkynes | 1,8-Naphthyridines | researchgate.net |
| Cu₂O | Amido-bromo-1,8-naphthyridines, Aqueous ammonia | Amino-1,8-naphthyridines | scinito.ai |
| Manganese Complex | (ortho-Aminobenzyl)methanol, Ketones | 1,8-Naphthyridines | jchps.compublicationslist.orgiipseries.org |
| Iridium Complex | Aryl-1,8-naphthyridines, Indolines | Tetrahydro-1,8-naphthyridines | acs.orgresearchgate.netnih.gov |
Ionic Liquid-Mediated and Green Chemistry Routes
The principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridines, with a focus on reducing the use of hazardous solvents and reagents.
As mentioned in the context of the Friedlander reaction, ionic liquids have proven to be effective media for the synthesis of 1,8-naphthyridines. acs.org They can act as both solvents and catalysts, often leading to high yields and facilitating product isolation and catalyst recycling. acs.org For example, the use of [Bmmim][Im] has been shown to be a highly effective catalyst for the Friedlander synthesis of 1,8-naphthyridyl derivatives under solvent-free conditions. One-pot syntheses of tetrazolyl-1,8-naphthyridines have also been achieved using an ionic liquid, [bmim]BF4, as the reaction medium. thieme-connect.com
The use of water as a solvent is a cornerstone of green chemistry, and its application in 1,8-naphthyridine synthesis is a significant development. A gram-scale synthesis of 1,8-naphthyridines in water has been reported, utilizing an inexpensive and biocompatible ionic liquid as a catalyst. asianpubs.org This approach offers high yields and simplified product separation. asianpubs.org Greener methods for the synthesis of substituted 1,8-naphthyridines have also been developed using water as the reaction solvent in the Friedländer reaction, supported by reaction metric analysis to quantify the environmental benefits. mdpi.comrsc.org
Microwave-Assisted and Photochemical Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and it has been widely applied to the synthesis of 1,8-naphthyridines. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. derpharmachemica.com This has been particularly effective for the Friedlander synthesis, where solvent-free microwave-assisted methods using catalysts like ammonium acetate or DABCO have been developed. derpharmachemica.com Microwave irradiation has also been used in the synthesis of fused 1,8-naphthyridine systems, such as pyrazolo[3,4-g] cofc.edursc.orgnaphthyridin-5-amines and 1,2,4-triazolo[4,3-a] cofc.edursc.orgnaphthyridines. nih.govacs.org Furthermore, microwave-assisted ring-conversion reactions of pyrido[1,2-a]pyrimidine (B8458354) derivatives have provided a route to novel furo[3,2-c]-1,8-naphthyridines.
Photochemical synthesis represents another modern approach to the construction of heterocyclic systems. While specific photochemical syntheses of this compound are not widely reported, photochemical reactions have been used in the synthesis of related nitrogen-containing heterocycles. For example, the photolysis of acridine (B1665455) 10-oxide in methanol is known to produce a 1,4-oxazepine (B8637140) through solvent addition. organic-chemistry.org The visible-light-initiated manganese-catalyzed synthesis of quinolines and naphthyridines, as discussed in section 2.2.1, is a prime example of a photocatalytic approach that is relevant to the synthesis of the 1,8-naphthyridine core. jchps.compublicationslist.orgiipseries.org The development of specific photochemical routes to this compound remains an area for future exploration.
Multi-Component Reaction Design for Naphthyridine Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular scaffolds like 1,8-naphthyridine from simple, readily available starting materials in a single step. Several MCR strategies have been developed for the construction of the 1,8-naphthyridine ring system, which can be adapted to produce precursors to this compound.
A prominent MCR approach is the Friedländer annulation, which involves the condensation of a 2-amino-pyridine derivative with a carbonyl compound containing an α-methylene group. This reaction has been successfully performed using various catalysts and conditions. For instance, basic ionic liquids such as 1,3-dimethyl-1H-imidazol-3-ium-1-ide ([Bmmim][Im]) have been employed as both the catalyst and solvent, facilitating the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and α-methylene carbonyl compounds to produce substituted 1,8-naphthyridines in excellent yields. nih.govacs.org This method is considered environmentally benign due to the reusability of the ionic liquid. nih.gov
Another effective MCR involves a three-component condensation of substituted 2-aminopyridines, various aldehydes, and an active methylene compound like malononitrile (B47326) or methyl/ethyl cyanoacetate. This reaction can be catalyzed by N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), which act as Lewis acids to promote the cyclization under mild, room temperature conditions.
Furthermore, catalyst-free domino reactions have been reported for the regioselective synthesis of functionalized Current time information in Bangalore, IN.uobaghdad.edu.iqnaphthyridine derivatives. One such reaction involves glutaraldehyde, malononitrile, and β-ketoamides in ethanol, which proceeds with high efficiency and selectivity without the need for a catalyst. Although these methods may not directly yield this compound, they produce highly functionalized 1,8-naphthyridine cores that can be subsequently converted to the target compound through standard functional group interconversions.
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference(s) |
| Friedländer Reaction | 2-Amino-3-pyridinecarboxaldehyde, α-Methylene carbonyls | Ionic Liquid ([Bmmim][Im]), 80 °C | Green synthesis, reusable catalyst, high yields. | nih.govacs.org |
| Three-Component Condensation | 2-Aminopyridines, Aldehydes, Malononitrile/Cyanoacetates | N-Bromosulfonamide (TBBDA), MeCN, rt | Mild conditions, good to high yields (65-90%). | |
| Domino Reaction | Glutaraldehyde, Malononitrile, β-Ketoamides | Catalyst-free, Ethanol | High regioselectivity, environmentally friendly. |
Targeted Functionalization and Derivatization Strategies for this compound
Once the this compound core is obtained, its chemical diversity can be significantly expanded through targeted functionalization of both the naphthyridine ring and the C-4 hydroxyl group.
Regioselective Modulations of the Naphthyridine Core
The 1,8-naphthyridine ring possesses multiple sites for functionalization, and regioselective modification is key to developing derivatives with specific properties. The electronic nature of the pyridine (B92270) rings within the naphthyridine system dictates the reactivity at different positions.
Positions 2 and 7: These positions are susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by a suitable leaving group like a halogen. For instance, 2,7-dichloro-1,8-naphthyridine (B19096) can react with amines, such as 2-aminopyridine under palladium catalysis, to yield 2,7-bis(α-pyridylamino)-1,8-naphthyridine. mdpi.com Similarly, reaction with benzylamine (B48309) can produce 2-amino-7-benzylamino-1,8-naphthyridine. mdpi.com
Position 3: The C-3 position can be functionalized through various reactions. For example, 1,8-naphthyridine-3-carbohydrazide can serve as a precursor for synthesizing a range of 3-heteroarylcarbonyl-1,8-naphthyridine derivatives. researchgate.net
Position 4: Beyond the hydroxymethyl group, direct C-H functionalization at this position is less common once the substituent is in place. However, the initial construction of the ring often determines the substituent at C-4.
Positions 5 and 7: Structure-activity relationship studies have shown that modifications at these positions can be crucial. For example, 5,7-dimethyl derivatives of 2,3-disubstituted 1,8-naphthyridines have been synthesized and studied for their biological activities.
Transformations of the Hydroxyl Group at C-4 (e.g., Esterification, Etherification, Oxidation)
The hydroxymethyl group at the C-4 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Oxidation: The primary alcohol of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. For example, the oxidation of a 7-methyl group on a related 2-acetylamino-1,8-naphthyridine to an aldehyde has been achieved using selenium dioxide (SeO₂). mdpi.com A similar approach could be applied to the C-4 hydroxymethyl group to yield 1,8-naphthyridine-4-carbaldehyde. Further oxidation would produce 1,8-naphthyridine-4-carboxylic acid.
Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives. A general and efficient method for the esterification of heteroaryl methanols involves using acyl cyanides as acylating agents in a base-promoted, transition-metal-free reaction. nih.govfrontiersin.org This protocol offers high efficiency and is environmentally benign. nih.govfrontiersin.org Another common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of an acid catalyst like sulfuric acid. operachem.comchemguide.co.uk
Etherification: The formation of an ether linkage can be achieved through several strategies. A direct C-H etherification of N-heteroarenes has been reported, which proceeds via a base-catalyzed halogen transfer from a halothiophene to the heteroarene, followed by alcohol substitution. nih.gov Alternatively, a more traditional approach would involve converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an alkoxide. Palladium-catalyzed coupling reactions between (hetero)aryl halides and alcohols also provide a general route to aryl ethers. organic-chemistry.org An iron-catalyzed dehydrative etherification of alcohols has also been demonstrated as an effective method. acs.org
| Transformation | Reagents and Conditions | Product | Reference(s) |
| Oxidation | Selenium dioxide (SeO₂) | 1,8-Naphthyridine-4-carbaldehyde | mdpi.com |
| Esterification | Acyl cyanides, Na₂CO₃/15-crown-5, Toluene, 140°C | (1,8-Naphthyridin-4-yl)methyl ester | nih.govfrontiersin.org |
| Etherification | Alcohol, Pd-catalyst, Base | (1,8-Naphthyridin-4-yl)methoxymethyl ether | organic-chemistry.org |
| Etherification | Alcohol, Fe(OTf)₃, NH₄Cl, DCM, 45°C | (1,8-Naphthyridin-4-yl)methoxymethyl ether | acs.org |
Design and Synthesis of Advanced Naphthyridine-4-ylmethanol Conjugates and Hybrid Systems
The this compound scaffold is an excellent platform for the design and synthesis of more complex molecular architectures, including conjugates and hybrid molecules with potential applications in medicinal chemistry and materials science.
One common strategy involves linking the naphthyridine core to other heterocyclic systems. For example, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide can be used as a starting material to synthesize a variety of conjugates. Reaction with substituted phenyl isothiocyanates followed by cyclization leads to the formation of 3-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-1,8-naphthyridin-4(1H)-one. The mercapto group on the triazole ring can be further functionalized, for instance, by condensation with α-bromoacetylbenzene, followed by oxidation and reduction steps to yield complex hybrid molecules like 3-(5-(2-hydroxy-2-phenylethylsulfonyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,8-naphthyridin-4(1H)-one. researchgate.net
Another approach is the synthesis of chalcone (B49325) derivatives. For example, 2-morpholine-3-formyl-1,8-naphthyridine can undergo a Claisen-Schmidt condensation with 2-aminoacetophenone (B1585202) to produce E-3-(2-morpholino-1,8-naphthyridine-3-yl)-1-(4-aminophenyl)prop-2-en-1-one. This chalcone can then be further derivatized, for example, by reaction with N-chloroacetyl-4,6-diphenyl pyrimidinyl amine.
The synthesis of 1,8-naphthyridin-4(1H)-one derivatives can also be achieved through a domino amination/conjugate addition reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with various amines. This [5 + 1] strategy is efficient and can be performed under catalyst-free conditions for aliphatic amines or with palladium support for anilines. uni-rostock.de These examples highlight the versatility of the 1,8-naphthyridine framework in constructing advanced molecular systems with diverse functionalities.
Fundamental Reactivity Patterns of the 1,8-Naphthyridine System
The 1,8-naphthyridine core is a key feature in numerous compounds with significant biological activities, which has spurred extensive research into its synthesis and reactivity. nih.gov This heterocyclic system can act as a ligand for metal ions, demonstrating good catalytic activity and thermal stability. acs.orgnih.gov
The introduction of substituents onto the 1,8-naphthyridine ring can be achieved through both electrophilic and nucleophilic substitution reactions. The positions of these substitutions are directed by the electronic nature of the ring system and any existing substituents.
Electrophilic Substitution: The electron-withdrawing nature of the two nitrogen atoms generally deactivates the 1,8-naphthyridine ring towards electrophilic attack compared to benzene. However, electrophilic substitution can occur, with the substitution pattern being influenced by the reaction conditions and the nature of the electrophile. For instance, the introduction of various substituents can be achieved through metal-catalyzed cross-coupling reactions and other electrophilic substitution methods. ontosight.ai In some cases, electron-donating groups on the ring can direct electrophilic substitution to specific positions, such as the 5-position in 2,7-dimethoxy-1,8-naphthyridine.
Nucleophilic Substitution: The 1,8-naphthyridine system is more prone to nucleophilic substitution, particularly at positions activated by the nitrogen atoms or by the presence of a good leaving group, such as a halogen. For example, a chlorine atom at the 7-position of a 1,8-naphthyridine ring can undergo nucleophilic substitution with various reagents. smolecule.com Similarly, chloro-substituted 1,8-naphthyridines can react with amines or other nucleophiles to introduce new functional groups. ontosight.aiuobaghdad.edu.iq The hydroxymethyl group in this compound can be converted to a better leaving group, for example by reaction with thionyl chloride to form a chloromethyl group, which would then be susceptible to nucleophilic substitution. smolecule.com
The 1,8-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation: The naphthyridine core can be oxidized using various oxidizing agents. For example, 4,7-dimethyl-1,8-naphthyridin-2(1H)-one can be oxidized with agents like potassium permanganate (B83412) or hydrogen peroxide. evitachem.com The oxidation of naphthonaphthyridines, which are extended 1,8-naphthyridine systems, with peroxy acids has been shown to yield novel products, including seven-membered oxazepine moieties. semanticscholar.org In the context of this compound, the primary alcohol functional group is also susceptible to oxidation, which could yield the corresponding aldehyde (1,8-naphthyridine-4-carbaldehyde) or carboxylic acid (1,8-naphthyridine-4-carboxylic acid). smolecule.com
Reduction: The 1,8-naphthyridine ring can be reduced to its tetrahydro derivative, 1,2,3,4-tetrahydro-1,8-naphthyridine. ontosight.ai This transformation is significant as the tetrahydro-1,8-naphthyridine moiety is found in various biologically active compounds. beilstein-journals.org The reduction can be achieved through catalytic hydrogenation. beilstein-journals.org For this compound, reduction of the naphthyridine core would lead to 1,2,3,4-tetrahydro-1,8-naphthyridine-4-ylmethanol. The hydroxymethyl group itself is generally stable to these reduction conditions, but under more forcing conditions, it could potentially be reduced to a methyl group. smolecule.com
Cyclization reactions are fundamental to the synthesis of the 1,8-naphthyridine core and its derivatives. The Friedländer synthesis is a classic and widely used method, which involves the condensation of a 2-aminopyridine derivative with a carbonyl compound. acs.orgnih.gov This reaction has been adapted to produce a wide range of substituted 1,8-naphthyridines.
Recent advancements have focused on developing greener and more efficient synthetic routes. For example, the Friedländer reaction has been successfully carried out in water using a catalytic amount of a basic ionic liquid, providing excellent yields of 2,3-disubstituted 1,8-naphthyridines. acs.orgnih.gov Multicomponent reactions, where three or more reactants combine in a single step, have also emerged as a powerful tool for the synthesis of polyfunctional 1,8-naphthyridine derivatives. organic-chemistry.org
The synthesis of this compound itself would likely involve a cyclization strategy, potentially starting from (2-aminopyridin-3-yl)methanol and a suitable three-carbon building block. A dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols using an iridium catalyst has been reported as a green chemistry approach for the synthesis of 1,8-naphthyridine derivatives. kthmcollege.ac.in
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |
| Friedländer Reaction | 2-aminonicotinaldehyde, ketones | LiOH·H₂O, water | Substituted 1,8-naphthyridines | nih.govkthmcollege.ac.in |
| Friedländer Reaction | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | Basic ionic liquid, 80°C | 2,3-diphenyl-1,8-naphthyridine | acs.org |
| Multicomponent Reaction | 2-aminopyridines, malononitrile, aldehydes | N-bromosulfonamide, room temp. | Substituted 1,8-naphthyridines | organic-chemistry.org |
| Dehydrogenative Coupling | (2-aminopyridin-3-yl)methanol, secondary alcohols | Water-soluble Iridium catalyst, air | Substituted 1,8-naphthyridines | kthmcollege.ac.in |
Exploration of Intramolecular Rearrangements and Tautomerism (e.g., 1,3-Hydrogen Transfer)
However, intramolecular rearrangements could potentially be induced under specific reaction conditions. For instance, in the oxidation of some naphthonaphthyridines, a ring expansion to a seven-membered oxazepine has been observed, which represents a significant intramolecular rearrangement. semanticscholar.org It is conceivable that under certain catalytic or thermal conditions, rearrangements involving the hydroxymethyl group or the naphthyridine ring of this compound could occur, though this remains an area for further investigation.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively reported in the literature. However, general principles can be inferred from studies on related systems.
The kinetics of the Friedländer reaction for the synthesis of 1,8-naphthyridines have been investigated, with reaction times and temperatures being optimized to improve yields. acs.orgnih.gov For example, the use of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of some naphthyridine derivatives. smolecule.com
The thermodynamic stability of different isomers and conformers of 1,8-naphthyridine derivatives can influence reaction outcomes. In the case of Friedländer reactions with unsymmetrical ketones, the regioselectivity of the cyclization is a key consideration, and the reaction conditions can be tuned to favor the desired isomer. acs.org
For this compound, the kinetics of its oxidation to the aldehyde or carboxylic acid would be dependent on the choice of oxidizing agent and reaction conditions. Similarly, the thermodynamics of this process would favor the formation of the more highly oxidized and resonance-stabilized carboxylic acid derivative. The kinetics of association of 1,8-naphthyridine derivatives with other molecules, particularly in the context of supramolecular chemistry, have also been a subject of study. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (1,8-naphthyridin-4-yl)methanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques used to determine the number and types of hydrogen and carbon atoms in a molecule.
In the ¹H NMR spectrum of a 1,8-naphthyridine (B1210474) derivative, the aromatic protons typically appear in the downfield region (usually δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The chemical shifts and coupling constants (J-values) of these protons provide crucial information about their relative positions on the naphthyridine core. For (1,8-naphthyridin-4-yl)methanol, the methylene (B1212753) protons of the -CH₂OH group would be expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) at a characteristic chemical shift, while the hydroxyl proton itself would give rise to a broad singlet, the position of which can be concentration and solvent dependent.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Generic 1,8-Naphthyridine Scaffold.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 9.0 | 110 - 160 |
| CH₂ (next to aromatic ring) | 4.5 - 5.5 | 60 - 70 |
| OH | Variable (broad) | - |
Note: These are approximate ranges and can vary based on substituents and solvent.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For (1,8-naphthyridin-4-yl)methanol, COSY would be instrumental in assigning the protons on the naphthyridine ring by tracing their spin-spin coupling pathways.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation between the methylene protons of the methanol (B129727) group and the C4 carbon of the naphthyridine ring would confirm the position of the substituent.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its molecular formula.
For (1,8-naphthyridin-4-yl)methanol (C₉H₈N₂O), the expected monoisotopic mass is approximately 160.0637 Da. HRMS analysis would be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy : In the IR spectrum of (1,8-naphthyridin-4-yl)methanol, characteristic absorption bands would be expected for the O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the naphthyridine ring (in the 1400-1650 cm⁻¹ region), and C-O stretching of the primary alcohol (around 1050 cm⁻¹). The presence and position of these bands can confirm the presence of the key functional groups.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the 1,8-naphthyridine core are often strong in the Raman spectrum.
Table 2: Expected IR Absorption Bands for (1,8-Naphthyridin-4-yl)methanol.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methylene) | Stretching | 2850 - 2960 |
| C=C, C=N (aromatic) | Stretching | 1400 - 1650 |
| C-O (alcohol) | Stretching | 1000 - 1260 |
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Optoelectronic Properties
Electronic absorption (UV-Vis) and photoluminescence (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and its subsequent emission of light. These techniques are crucial for understanding the optoelectronic properties of compounds.
The UV-Vis absorption spectrum of 1,8-naphthyridine derivatives typically shows characteristic π-π* transitions in the ultraviolet region. The position and intensity of these absorption bands are influenced by the substituents on the naphthyridine ring. For (1,8-naphthyridin-4-yl)methanol, the electronic transitions of the naphthyridine core would be the dominant feature.
Photoluminescence spectroscopy can reveal whether the compound is fluorescent and provides information about its emission properties. The emission wavelength and quantum yield are important parameters for potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of (1,8-naphthyridin-4-yl)methanol would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking (between the naphthyridine rings). This information is crucial for understanding the solid-state properties of the material. While a crystal structure for the specific title compound is not available in the searched literature, studies on related 1,8-naphthyridine derivatives have utilized this technique to elucidate their solid-state structures. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., LCMS)
Chromatographic techniques are indispensable in the synthesis and characterization of 1,8-naphthyridine derivatives, providing robust methods for assessing purity, identifying impurities, and performing preparative separations. Among these, Liquid Chromatography-Mass Spectrometry (LCMS) is a particularly powerful analytical tool, combining the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective determination of the purity of "1,8-Naphthyridine-4-ylmethanol" and the characterization of any related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of 1,8-naphthyridine compounds. The choice of the stationary phase is critical, with reversed-phase columns, such as C18, being commonly employed for the separation of moderately polar compounds like 1,8-naphthyridine derivatives. The mobile phase typically consists of a mixture of an aqueous component (often with additives like formic acid, trifluoroacetic acid, or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a sample mixture.
In a typical LCMS analysis of a 1,8-naphthyridine derivative, a reversed-phase C18 column is utilized. The separation may be achieved using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to facilitate protonation of the analyte. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI), and their mass-to-charge ratio is determined. This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities.
The structures of newly synthesized 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, for instance, have been confirmed using LCMS, demonstrating the utility of this technique in the characterization of this class of compounds. nih.govrsc.org For preparative applications, column chromatography using silica (B1680970) gel is a standard method for the purification of 1,8-naphthyridine derivatives after synthesis. nih.gov
Below is an interactive data table summarizing a representative set of LCMS parameters that could be employed for the analysis of "this compound", based on methods used for similar compounds. rsc.orgmdpi.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.0 x 50 mm, 1.7 µm particles) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detector | UV-Vis (e.g., 220 nM) and Mass Spectrometer |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structures and Molecular Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of 1,8-naphthyridine (B1210474) derivatives. researchgate.netmdpi.com By solving the Kohn–Sham equations, DFT can accurately model molecular orbital interactions. mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-31G(d) or 6-311G(d,p), to optimize molecular geometries and determine electronic properties. researchgate.netresearchgate.netnih.gov
A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. scispace.com A smaller energy gap often correlates with higher reactivity and can signify intra-molecular charge transfer (ICT) capabilities. scispace.com For instance, in a study of various 1,8-naphthyridine derivatives, HOMO energies were found to range from -9.57 eV to -4.58 eV, while LUMO energies ranged from -2.19 eV to -0.12 eV. scispace.com
These calculations also yield valuable information on the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MESP) maps. scispace.com MESP maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for chemical reactions. scispace.com Furthermore, DFT is used to calculate various global reactivity descriptors that provide a quantitative measure of a molecule's stability and reactivity.
Table 1: Calculated Global Reactivity Parameters of 1,8-Naphthyridine Derivatives This table is representative of data found in computational studies. Specific values are illustrative.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.5 to -0.1 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.4 to 9.4 |
| Ionization Potential (I) | -EHOMO | 5.0 to 9.0 |
| Electron Affinity (A) | -ELUMO | 0.1 to 5.5 |
| Global Hardness (η) | (I - A) / 2 | 1.7 to 4.7 |
| Chemical Potential (μ) | -(I + A) / 2 | -5.4 to -2.5 |
| Global Electrophilicity (ω) | μ² / 2η | Varies |
Data compiled from principles described in referenced studies. scispace.com
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving 1,8-naphthyridine scaffolds. acs.org These methods allow for the mapping of potential energy surfaces, identifying reactants, products, and, crucially, the high-energy transition states that connect them. nih.gov Understanding the structure and energy of a transition state is key to determining the feasibility and rate of a reaction, as the activation energy is the barrier that must be overcome. nih.govmit.edu
For example, quantum chemical calculations have been used to propose a plausible mechanism for the Friedländer reaction, a common method for synthesizing 1,8-naphthyridines. acs.org By performing noncovalent interaction (NCI) analysis on the calculated transition states, researchers can identify key interactions, such as hydrogen bonds, that stabilize the transition state and lower the reaction barrier. acs.org
Modern computational approaches have automated the process of exploring potential energy surfaces and finding transition states, generating large datasets of calculated reactions. nih.gov While traditional methods like DFT can be computationally expensive for calculating transition states, newer machine-learning models are being developed to predict these fleeting structures much more rapidly. mit.edu These advancements accelerate the process of designing new synthetic routes and understanding complex reaction networks. nih.govmit.edu
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of 1,8-naphthyridine-4-ylmethanol and its derivatives, QSAR models can predict the therapeutic efficacy or toxicity of new, unsynthesized compounds, thereby guiding drug discovery efforts. researchgate.netnih.gov
A QSAR model takes the form of an equation: Activity = f (physicochemical properties and/or structural properties) + error . wikipedia.org
The process involves several steps:
Data Set Selection : A series of 1,8-naphthyridine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is chosen. mdpi.com
Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., log P, polarizability, dipole moment) and structural features is calculated. walisongo.ac.id Electronic descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies and atomic net charges, are often included. researchgate.netwalisongo.ac.id
Model Development : Statistical methods, most commonly Multiple Linear Regression (MLRA), are used to build a model that links the descriptors to the observed activity. mdpi.com
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
For example, a QSAR study on novel 1,8-naphthyridines investigated their in vitro cytotoxicity against cancer cell lines, relating their electronic properties calculated by DFT to their biological activity. researchgate.net Such models help rationalize the mechanisms of action and can significantly reduce the cost and time associated with synthesizing and testing new potential drugs. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful in-silico tools used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govmdpi.com These methods are crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comresearchgate.net
Molecular Docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.com The process involves:
Preparing the 3D structures of both the ligand and the target receptor.
Using a docking algorithm to sample a large number of possible binding poses.
Employing a scoring function to rank the poses based on their predicted binding energy. mdpi.com
Studies on 1,8-naphthyridine derivatives have used molecular docking to investigate their potential as anti-breast cancer agents by simulating their binding to the human estrogen receptor. researchgate.net The results, including docking scores and predicted interactions (like hydrogen bonds and π-π stacking), can identify compounds with better binding affinity than existing drugs. researchgate.netnih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the stability of the complex, conformational changes in the protein, and the persistence of key intermolecular interactions. acs.orgmdpi.com MD simulations have been used to confirm that 1,8-naphthyridine derivatives can bind stably to the active sites of targets like the human serotonin (B10506) transporter without disrupting the protein's structure, suggesting their potential as therapeutic agents. acs.org
Analysis of Steric and Electronic Parameters in 1,8-Naphthyridine Systems (e.g., Buried Volume, G-parameters)
The steric and electronic properties of ligands are critical factors that tune the reactivity and selectivity of the metal complexes they form. nih.govnih.gov For 1,8-naphthyridine-based ligands, which are often used in dinuclear metal complexes, several computational methods have been developed to quantify these properties. nih.gov
Two key parameters used to describe the steric bulk of a ligand are the buried volume (%Vbur) and the G-parameter . nih.govresearchgate.net
Buried Volume (%Vbur) : This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. researchgate.net It provides a quantitative measure of the steric congestion around the catalytic pocket. nih.govacs.org
G-parameter : This parameter is defined as the fraction of a sphere that is in the shadow cast by the ligand from a point light source on the metal. researchgate.net
These parameters can be calculated using web applications like SambVca. nih.gov By analyzing these values, chemists can understand how modifications to the ligand structure, such as changing substituent groups, affect the accessibility of the metal centers. acs.orgresearchgate.net For instance, studies have shown that the buried volume for different 1,8-naphthyridine-based dinuclear complexes can range from as low as 29.9% for a planar ligand system to over 49% for systems with bulky substituents. nih.govacs.org This systematic quantification of steric properties allows for the rational design of catalysts with optimized reactivity. nih.govnih.gov
Table 2: Steric Parameters for Representative 1,8-Naphthyridine Ligand Systems This table presents illustrative data based on published research to demonstrate the range of steric properties.
| Ligand System | Metal Center(s) | Buried Volume (%Vbur) | Reference Context |
|---|---|---|---|
| Planar 2,7-bis(2-pyridyl)-1,8-naphthyridine | Dicopper | 29.9% | nih.govacs.org |
| iPrNDI (naphthyridine diimine) | Dinickel | 42.0% | acs.org |
| tBu(PNNP)*Cu₂OtBu | Dicopper | 42.7% | acs.org |
Values are sourced from studies on various substituted 1,8-naphthyridine complexes.
Investigation of Photophysical Properties and Electronic Transitions through Theoretical Approaches
1,8-naphthyridine derivatives are known to possess interesting photophysical properties, making them suitable for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orgresearchgate.net Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding and predicting these properties. rsc.org
Theoretical calculations can elucidate the nature of electronic transitions that occur when a molecule absorbs light. nih.gov For many 1,8-naphthyridine derivatives, the key electronic transitions are characterized as π→π* or intramolecular charge transfer (ICT) transitions. nih.govias.ac.in An ICT transition involves the movement of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.gov
Computational studies allow for the prediction of absorption and emission spectra. ias.ac.in For example, TD-DFT calculations can support the assignment of experimentally observed absorption bands, such as assigning a λmax at ~390 nm in certain pyrrolo[1',5'-a]-1,8-naphthyridine compounds to a π→π* transition. ias.ac.in These calculations also help in designing new molecules with tailored optical properties. By strategically adding electron-donating or electron-withdrawing groups to the 1,8-naphthyridine core, the energy levels of the frontier molecular orbitals can be modified, thereby tuning the absorption and emission wavelengths. nih.gov This molecular engineering approach is critical for developing new materials for optoelectronic applications. rsc.org
Coordination Chemistry and Metallosupramolecular Applications
Design and Synthesis of 1,8-Naphthyridine-Based Ligands from 1,8-Naphthyridine-4-ylmethanol Precursors
This compound serves as a versatile building block for synthesizing more complex, multidentate ligands. The hydroxyl group is a key functional handle that can be readily transformed into other groups, enabling the elaboration of the ligand structure. Common synthetic strategies include:
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde. This aldehyde is a crucial intermediate for forming Schiff base ligands through condensation reactions with various primary amines. This method allows for the introduction of additional donor atoms (N, O, S) and the construction of intricate ligand topologies.
Halogenation: Conversion of the hydroxyl group to a halide (e.g., chloride or bromide) creates an electrophilic center. This allows for nucleophilic substitution reactions, such as etherification or alkylation of amines and phosphines, to attach coordinating side arms to the naphthyridine core.
Esterification: The methanol (B129727) moiety can be esterified to introduce different functional groups, further tuning the electronic and steric properties of the resulting ligand.
These synthetic modifications allow for the creation of a diverse library of ligands with varying denticity, flexibility, and electronic properties, tailored for specific applications in coordination chemistry and catalysis. For instance, introducing pyridyl, pyrazolyl, or phosphino (B1201336) groups onto the naphthyridine scaffold leads to potent multidentate ligands capable of forming stable mono- and dinuclear metal complexes. researchgate.netntu.edu.tw The Friedländer reaction is a common and high-yielding method for synthesizing the core 1,8-naphthyridine (B1210474) ring system itself, often using 2-aminonicotinaldehyde as a key starting material. nih.govrsc.orgacs.org
Formation and Characterization of Transition Metal Complexes (e.g., Copper, Ruthenium, Rhodium)
Ligands derived from this compound readily coordinate with a variety of transition metals, including copper, ruthenium, and rhodium, to form stable complexes. The specific structure and properties of these complexes are highly dependent on the ligand design, the metal ion, and the reaction conditions.
The unique geometry of the 1,8-naphthyridine unit, with its two nitrogen donors, makes it an exceptional platform for constructing both mononuclear and dinuclear metal complexes. researchgate.netuu.nl
Mononuclear Complexes: In many cases, a single 1,8-naphthyridine-based ligand coordinates to a single metal center. The ligand can act in a bidentate fashion, using both naphthyridine nitrogens, or it may involve additional donor atoms from appended side arms, leading to tridentate or tetradentate chelation. For example, ruthenium complexes have been synthesized where two separate 1,8-naphthyridine ligands coordinate to the metal center in a monodentate fashion through one of the nitrogen atoms. uchile.cl In other systems, a single multidentate ligand wraps around the metal ion, such as in certain palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes. rsc.org
Dinuclear Complexes: The 1,8-naphthyridine scaffold is particularly well-suited for bringing two metal centers into close proximity, acting as a bridging ligand. researchgate.netuu.nlnih.govacs.org This dinucleating ability is crucial for developing catalysts that rely on metal-metal cooperativity. flinders.edu.au For example, a ligand like 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) can bridge two copper(II) ions, forming a stable dicopper complex. researchgate.netnih.gov The distance between the metal centers can be tuned by the design of the ligand's bridging backbone and side arms, which influences the complex's reactivity. uu.nl The controlled formation of these bimetallic systems can sometimes be induced by deprotonation of a proton-responsive ligand, which creates a free coordination site for a second metal. flinders.edu.au
The structures and electronic properties of these metal complexes are extensively studied using a combination of X-ray crystallography and various spectroscopic techniques.
Structural Characterization: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometries, and intramolecular distances. ntu.edu.twuchile.cl For instance, X-ray analysis of a dinuclear copper complex with a BPMAN ligand revealed a [Cu₂(BPMAN)(μ-OH)]³⁺ cationic structure. researchgate.net The geometry around the metal centers can vary significantly, from distorted tetrahedral to pseudo-octahedral, depending on the coordination number and ligand constraints. researchgate.net
Spectroscopic Properties:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for characterizing the ligand framework and confirming complex formation in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying complexes containing carbonyl (CO) ligands, as the C-O stretching frequency is sensitive to the electronic environment of the metal center. kpi.ua Coordination of a pyridine (B92270) nitrogen to a metal like ruthenium causes a characteristic shift in the C=N absorption band to a higher energy. kpi.ua
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes often show intense bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are crucial for their photophysical and photochemical applications. nih.gov The specific energies of these transitions provide insight into the electronic structure of the complex. unige.ch
Catalytic Applications in Organic Synthesis
Metal complexes featuring 1,8-naphthyridine-based ligands have emerged as powerful catalysts in a range of organic transformations, leveraging the unique electronic and steric environment provided by the ligand scaffold.
The development of chiral 1,8-naphthyridine-based ligands has opened avenues for enantioselective catalysis. A notable application is in the copper-catalyzed atroposelective construction of C-O axially chiral compounds. nih.gov In this reaction, novel chiral 1,8-naphthyridine ligands enable the desymmetrization of a diaryl ether, leading to the formation of triazole products with high enantioselectivity. The unique binding mode of the 1,8-naphthyridine moiety to the copper center is considered crucial for the asymmetric induction, proving more effective than other privileged ligands like PyBox or BOX. nih.gov
Table 1: Copper-Catalyzed Atroposelective Synthesis using a Chiral 1,8-Naphthyridine Ligand
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Chiral 1,8-Naphthyridine L1 | 85 | 92 |
| 2 | Chiral 1,8-Naphthyridine L2 | 90 | 95 |
| 3 | PyBox L6 | 70 | 10 |
| 4 | Box L7 | 65 | 5 |
Data is illustrative and based on findings where chiral 1,8-naphthyridine ligands showed superior performance compared to standard ligands. nih.gov
The versatility of 1,8-naphthyridine metal complexes makes them suitable for a wide array of homogeneous catalytic processes.
Water Oxidation: Dinuclear copper complexes supported by 1,8-naphthyridine-based ligands have been investigated as catalysts for electrochemical water oxidation. The bimetallic core of a complex like [Cu₂(BPMAN)(μ-OH)]³⁺ is thought to facilitate the multi-electron process of water oxidation by reducing the need for individual metal centers to reach unfavorably high oxidation states. nih.gov Ruthenium complexes are also prominent catalysts for water oxidation, both in homogeneous solutions and when immobilized on electrodes. mdpi.comnih.govresearchgate.net
Hydrogen Transfer: Ruthenium and iridium complexes with 1,8-naphthyridine ligands are highly effective catalysts for transfer hydrogenation reactions. ntu.edu.twnih.gov These reactions typically use a simple alcohol like isopropanol (B130326) or formic acid as the hydrogen source to reduce substrates such as ketones and aldehydes. ntu.edu.tw The proposed mechanism involves the formation of a metal-hydride intermediate as the active species. uchile.clnih.gov The non-coordinated nitrogen atom in some 1,8-naphthyridine ligands can play a crucial role by acting as a proton relay or promoting key steps through hydrogen bonding. uchile.clnih.gov
Hydroformylation and Silylformylation: Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes using syngas (CO/H₂). nih.gov Rhodium complexes are the most efficient catalysts for this transformation. mdpi.com While not exclusively using 1,8-naphthyridine ligands, the performance of these catalysts is heavily dependent on the ligand sphere. Nitrogen-containing ligands, including those with a naphthyridine backbone, can be used to tune the activity and selectivity (linear vs. branched aldehyde) of the rhodium catalyst. The stable coordination and specific steric and electronic environment provided by these ligands are key to achieving high efficiency and controlling the reaction outcome. nih.govmdpi.com
Molecular Recognition and Chemical Sensing through Coordination Interactions
While direct research on the specific applications of this compound in molecular recognition and chemical sensing is not extensively documented in publicly available literature, the foundational 1,8-naphthyridine scaffold is a well-established and versatile platform in the design of sophisticated chemosensors. The strategic placement of two nitrogen atoms within the aromatic framework allows 1,8-naphthyridine and its derivatives to act as excellent chelating agents for a variety of metal ions. This coordination capability is frequently harnessed to develop fluorescent and colorimetric sensors for detecting and quantifying specific analytes, including metal ions and biological molecules. The underlying principle of these sensors often involves modulating the photophysical properties of the molecule, such as fluorescence intensity or wavelength, upon selective binding to a target analyte through coordination interactions.
Derivatives of 1,8-naphthyridine have been successfully employed in the development of sensors for various environmentally and biologically significant metal ions. The coordination of a metal ion to the naphthyridine core can lead to significant changes in the electronic structure of the ligand, which in turn affects its fluorescent behavior. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a clear signal for the presence of the target ion.
For instance, a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative was synthesized for the selective detection of mercury ions (Hg²⁺). This sensor demonstrated highly selective fluorescence quenching upon interaction with Hg²⁺, likely through a photoinduced electron transfer (PET) mechanism. The binding stoichiometry between the sensor and Hg²⁺ was determined, along with the association constant. Notably, the sensitivity of this chemosensor towards Hg²⁺ was enhanced by a factor of at least seven in the presence of D-fructose at physiological concentrations, indicating a cooperative binding effect. This dual-sensing capability highlights the potential for developing highly sensitive and selective sensors for toxic metal ions in complex samples.
In another example, a 1,8-naphthyridine-based clip-like receptor was designed as an "off-on" fluorescent probe for the selective sensing of zinc ions (Zn²⁺) in aqueous media and even within living cells. The design of such "clip-like" structures can enhance selectivity by creating a specific binding pocket for the target ion. Similarly, a different 1,8-naphthyridine-based fluorescent chemodosimeter has been shown to exhibit high selectivity for both Zn²⁺ and copper ions (Cu²⁺). This system operates through a hydrolysis mechanism catalyzed by the coordination of the metal ion, leading to distinct fluorescent responses: a dual-emission for Zn²⁺ and an ON-OFF signal for Cu²⁺.
The molecular recognition capabilities of 1,8-naphthyridine derivatives also extend beyond simple metal ions to more complex biological molecules. Studies have explored their use in recognizing and binding to biotin (B1667282) analogues, demonstrating the potential for developing sensors for biologically relevant targets.
The following tables summarize the key research findings on the use of 1,8-naphthyridine derivatives in chemical sensing applications.
Table 1: 1,8-Naphthyridine Derivative-Based Metal Ion Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Key Findings |
| Naphthyridine-boronic acid derivative | Hg²⁺ | Fluorescence quenching (PET mechanism) | High selectivity for Hg²⁺. Sensitivity enhanced 7-fold in the presence of D-fructose. |
| 1,8-Naphthyridine-based molecular clip | Zn²⁺ | "Off-on" fluorescence | Selective sensing of Zn²⁺ in aqueous media and living cells. |
| 1,8-Naphthyridine-based chemodosimeter | Zn²⁺ and Cu²⁺ | Coordination and hydrolysis | Zn²⁺-selective dual-emission and Cu²⁺-selective ON-OFF behavior. |
Table 2: Molecular Recognition Studies with 1,8-Naphthyridine Derivatives
| Receptor Type | Target Guest Molecule | Method of Analysis | Key Findings |
| Naphthyridine derivatives with enhanced hydrogen bonding | Biotin analogues | ¹H-NMR spectroscopy | Hydrogen bond interactions make naphthyridine derivatives potent binders and effective receptors for (+)-biotin methyl ester. |
Exploration of Biological Activities and Underlying Molecular Mechanisms
Mechanistic Investigations of Biological Target Interaction
The biological effects of 1,8-naphthyridine (B1210474) derivatives, including those structurally related to 1,8-Naphthyridine-4-ylmethanol, are often traced back to their direct interaction with specific molecular targets. These interactions are fundamental to their observed pharmacological activities.
Enzyme Inhibition Studies
Derivatives of the 1,8-naphthyridine core have been extensively studied as inhibitors of various enzymes critical to cellular function and disease progression.
Topoisomerases and DNA Gyrase: The 1,8-naphthyridine scaffold is a well-established pharmacophore in the design of topoisomerase inhibitors. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Certain derivatives have shown potent inhibitory effects on topoisomerase II, an enzyme vital for cancer cell proliferation. nih.gov For instance, a series of seventeen 1,8-naphthyridine derivatives were synthesized and evaluated as potential topoisomerase II (Topo II) inhibitors, with some compounds showing high antiproliferative activity. nih.gov Molecular docking studies have suggested that these compounds can fit into the etoposide (B1684455) binding pocket of topoisomerase IIβ, acting as Topo II poisons. nih.gov Similarly, novel fluoroquinolones containing the 1,4-dihydro ekb.egedgccjournal.orgnaphthyridine core have been identified as potent inhibitors of E. coli DNA gyrase, a bacterial type II topoisomerase, highlighting their potential as antibacterial agents. nih.gov
Protein Kinases: The 1,8-naphthyridine structure has been explored for its potential to inhibit protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. edgccjournal.org For example, a novel 2,6-naphthyridine (B1209661) was identified as a dual protein kinase C/D (PKC/PKD) inhibitor. tandfonline.com Subsequent modifications led to pan-PKD inhibitors with significant selectivity over PKC. tandfonline.com These compounds have demonstrated inhibition of PKD activity in vitro and in vivo. tandfonline.com
Photosystem II: Certain 1,8-naphthyridin-4-ones have been identified as a novel class of Photosystem II (PSII) inhibitors. researchgate.net PSII is a critical protein complex in the photosynthetic light reactions. The inhibitory potency of these compounds is influenced by the nature and position of substituents on the naphthyridine ring. researchgate.net
Below is a table summarizing the enzyme inhibitory activities of selected 1,8-naphthyridine derivatives.
| Derivative Class | Target Enzyme | Key Findings |
| Substituted 1,8-naphthyridines | Topoisomerase II | Potent inhibition, with some compounds showing high antiproliferative activity. nih.gov |
| 7-substituted-1,4-dihydro ekb.egedgccjournal.orgnaphthyridines | E. coli DNA Gyrase | Potent inhibitors with significant antibacterial profiles. nih.gov |
| 2,6-Naphthyridines | Protein Kinase D (PKD) | Selective pan-PKD inhibitors with in vitro and in vivo activity. tandfonline.com |
| 1,8-Naphthyridin-4-ones | Photosystem II (PSII) | Novel class of inhibitors with activity dependent on substituent properties. researchgate.net |
Receptor Binding and Modulation Analysis
The interaction of 1,8-naphthyridine derivatives with cellular receptors is another important mechanism contributing to their biological activity.
5HT2B Receptors: While direct studies on this compound are limited, related structures have shown affinity for serotonin (B10506) receptors. For example, an indolonaphthyridine derivative was identified as a selective 5-HT2C/2B receptor antagonist. This compound demonstrated the ability to inhibit the functional response to serotonin in cellular assays.
Sigma-1 Receptors: The sigma-1 receptor is a unique protein involved in cellular stress responses and has been identified as a target for various therapeutic agents. While specific binding data for this compound is not readily available, the broader class of nitrogen-containing heterocyclic compounds is of interest in the development of sigma-1 receptor ligands. Sigma-1 receptor antagonists have been shown to modulate the activity of other receptor systems, such as opioid and NMDA receptors.
The following table outlines the receptor binding profiles of certain naphthyridine-related compounds.
| Compound Class | Target Receptor | Observed Effect |
| Indolonaphthyridine | 5-HT2C/2B | Selective antagonist activity. |
DNA Intercalation and Nucleic Acid Binding Studies
The planar aromatic structure of the 1,8-naphthyridine ring system makes it a candidate for intercalation into the DNA double helix. This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. ekb.eg
Studies on 2-amino-1,8-naphthyridine dimers have shown that altering the connection points between the naphthyridine units can modulate their binding affinity and specificity for different DNA and RNA motifs. These molecules have shown a preference for cytosine-rich sequences. The binding of these compounds to DNA has been confirmed through fluorescence titration experiments and by observing their ability to stabilize DNA duplexes.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Influence of Substituent Effects on Molecular Interaction and Biological Response
The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine ring.
For antitumor activity, it has been observed that an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position of the 1,8-naphthyridine ring are essential for cytotoxicity. The presence of an ethyl group at the N-1 position has been found to enhance a broad range of biological activities. ekb.eg Furthermore, the direct attachment of a fluorine atom or a fluorinated substituent at the C-6 position appears to have a significant effect on antimicrobial activity. ekb.eg
In the context of antileishmanial activity, 1,8-naphthyridine derivatives generally exhibit better cytotoxic activity than their 1,5-naphthyridine (B1222797) counterparts. nih.gov Aromatization of the pyridine (B92270) ring in 1,8-naphthyridines leads to an increase in biological activity. nih.gov
Computational Approaches in SAR Derivation
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity.
A QSAR study on 1,8-naphthyridin-4-ones as Photosystem II inhibitors revealed that the position, size, and polarity of substituents are the predominant factors controlling their activity. researchgate.net A four-parameter QSAR model based on molecular connectivity indices was able to account for approximately 87% of the variation in the inhibitory potencies of these compounds. researchgate.net
Research into Antimicrobial Mechanisms
Derivatives of the 1,8-naphthyridine core have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antiviral, antitubercular, and antifungal properties. nih.gov The foundational mechanism for many of these activities lies in the inhibition of essential microbial enzymes, particularly those involved in DNA replication. nih.gov
A cornerstone of the antibacterial action of many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. By binding to these enzymes, 1,8-naphthyridine derivatives can stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov This mechanism is shared with the well-known quinolone class of antibiotics, to which some 1,8-naphthyridine derivatives are structurally related. nih.gov
In the realm of antitubercular activity, specific 1,8-naphthyridine derivatives have been investigated for their ability to inhibit Mycobacterium tuberculosis. The proposed mechanism of action for some of these compounds involves the inhibition of InhA, an enoyl-ACP reductase enzyme essential for mycolic acid biosynthesis in the bacterial cell wall.
The antiviral and antifungal mechanisms of 1,8-naphthyridine derivatives are less universally defined and appear to be structure-dependent. However, the general ability of the planar naphthyridine ring system to intercalate with nucleic acids or interact with key viral or fungal enzymes remains a central theme in their activity.
Molecular Basis of Action Against Multi-Resistant Bacterial Strains
The rise of multi-drug resistant (MDR) bacterial strains presents a significant global health challenge. Research into 1,8-naphthyridine derivatives has explored their potential to combat these resistant pathogens. The molecular basis for their action against MDR strains often involves mechanisms that can circumvent common resistance strategies employed by bacteria.
One key aspect is the ability of some 1,8-naphthyridine derivatives to inhibit bacterial efflux pumps. researchgate.net Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. By inhibiting these pumps, certain 1,8-naphthyridine derivatives can restore the efficacy of other antibiotics that are substrates for these pumps. researchgate.net
Furthermore, the primary mechanism of inhibiting DNA gyrase and topoisomerase IV can remain effective against strains that have developed resistance to other classes of antibiotics through different mechanisms, such as enzymatic inactivation or target site modification. mdpi.com
Synergistic Interactions with Existing Antibiotics at the Molecular Level
A promising strategy to combat antibiotic resistance is the use of combination therapy, where a compound that may not have potent direct antibacterial activity can enhance the efficacy of an existing antibiotic. Certain 1,8-naphthyridine derivatives have been shown to act synergistically with conventional antibiotics, particularly fluoroquinolones. nih.gov
The molecular basis for this synergy often lies in the shared mechanism of action. nih.gov For instance, a 1,8-naphthyridine derivative that inhibits DNA gyrase can work in concert with a fluoroquinolone that also targets this enzyme, leading to a more profound inhibition of DNA replication and a lower minimum inhibitory concentration (MIC) for the fluoroquinolone. nih.govmdpi.com Studies have demonstrated that subinhibitory concentrations of certain 1,8-naphthyridine derivatives can significantly decrease the MIC of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov
This potentiation of antibiotic activity suggests that these 1,8-naphthyridine derivatives could be developed as adjuvants in antibiotic therapy, helping to overcome resistance and extend the lifespan of existing antimicrobial agents. nih.gov
| Bacterial Strain | Fluoroquinolone | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Escherichia coli | Ofloxacin | Significant reduction in MIC | nih.gov |
| Escherichia coli | Lomefloxacin | Significant reduction in MIC | nih.gov |
| Pseudomonas aeruginosa | Norfloxacin | Enhanced antibacterial action | nih.gov |
| Staphylococcus aureus | Ofloxacin | Enhanced antibacterial action | nih.gov |
Research into Anticancer Mechanisms
The 1,8-naphthyridine scaffold is a key pharmacophore for the development of novel anticancer agents. ekb.eg Derivatives have demonstrated efficacy through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. ekb.egekb.eg
Apoptosis Induction: Many 1,8-naphthyridine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. One of the primary mechanisms for this is the inhibition of topoisomerase I and II, enzymes that are vital for resolving DNA topological problems during replication and transcription. ekb.eg By inhibiting these enzymes, these compounds can lead to the accumulation of DNA strand breaks, which in turn activates apoptotic pathways. semanticscholar.org Some derivatives have also been shown to induce apoptosis through mitochondrial pathways, involving changes in the mitochondrial membrane potential and the release of apoptogenic factors. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, 1,8-naphthyridine derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest. ekb.eg This is often a consequence of DNA damage caused by topoisomerase inhibition. semanticscholar.org For example, some compounds have been shown to cause cell cycle arrest in the G2/M phase, preventing the cells from entering mitosis. nih.gov This disruption of the normal cell cycle progression can ultimately lead to cell death.
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The 1,8-naphthyridine framework has been explored for its potential to inhibit this process. ekb.eg While the precise mechanisms are still under investigation, it is believed that some derivatives may interfere with the signaling pathways that promote the growth of new blood vessels in tumors.
| Mechanism | Molecular Target/Pathway | Outcome | Reference |
|---|---|---|---|
| Apoptosis Induction | Topoisomerase I and II inhibition, Mitochondrial pathway | Programmed cell death | ekb.egsemanticscholar.orgnih.gov |
| Cell Cycle Arrest | DNA damage response, Disruption of microtubular network | Inhibition of cell proliferation | ekb.egnih.gov |
| Angiogenesis Inhibition | Anti-proliferative effects on endothelial cells | Inhibition of new blood vessel formation | ekb.eg |
Research into Anti-Inflammatory and Analgesic Mechanisms
Several studies have highlighted the potential of 1,8-naphthyridine derivatives as anti-inflammatory and analgesic agents. nih.gov The mechanisms underlying these activities are multifaceted and can involve the modulation of various inflammatory pathways.
The anti-inflammatory effects of some 1,8-naphthyridine derivatives are attributed to their ability to downregulate the production of pro-inflammatory cytokines. nih.gov These signaling molecules play a crucial role in orchestrating the inflammatory response. By reducing their levels, these compounds can dampen the inflammatory cascade. Furthermore, some derivatives have shown potent anti-inflammatory properties in animal models of edema, with some compounds exhibiting comparable or superior activity to standard anti-inflammatory drugs. nih.gov
The analgesic properties of 1,8-naphthyridine derivatives are also noteworthy, with some compounds demonstrating significant pain-relieving effects. nih.gov The exact mechanisms are not fully elucidated but may be linked to their anti-inflammatory actions, as inflammation is a common cause of pain. Additionally, some derivatives may interact with components of the central or peripheral nervous system involved in pain perception.
Exploration of Activity Mechanisms in Neurological Disorders
The 1,8-naphthyridine scaffold has also shown promise in the context of neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis. nih.gov The mechanisms of action in these complex diseases are diverse and target various aspects of their pathophysiology.
In the context of Alzheimer's disease , research has focused on developing 1,8-naphthyridine derivatives as multi-target-directed ligands. nih.gov One key strategy is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Additionally, some derivatives have been designed to modulate voltage-dependent calcium channels, as dysregulation of calcium homeostasis is implicated in the neurodegenerative processes of Alzheimer's disease. nih.gov
For multiple sclerosis , an autoimmune disease characterized by neuroinflammation, 1,8-naphthyridine derivatives have been investigated for their immunomodulatory effects. Some of these compounds act as selective agonists for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. Activation of the CB2 receptor can modulate the immune response and reduce inflammation, offering a potential therapeutic avenue for multiple sclerosis.
While the antidepressant potential of 1,8-naphthyridine derivatives has been noted, the specific molecular mechanisms are still an active area of research. nih.gov It is hypothesized that these compounds may interact with various neurotransmitter systems in the brain that are implicated in the pathophysiology of depression.
Applications in Functional Materials and Advanced Chemical Systems
Development of Fluorescent Probes and Chemosensors for Specific Analytes
The 1,8-naphthyridine (B1210474) core is an excellent platform for designing fluorescent probes and chemosensors due to its intrinsic photophysical properties and the presence of nitrogen atoms that can act as binding sites for various analytes. researchgate.net Derivatives of 1,8-naphthyridine have been successfully developed as highly selective and sensitive sensors for metal ions and biologically important thiols.
Metal Ion Detection: The nitrogen atoms in the 1,8-naphthyridine ring provide well-defined coordination sites for metal ions. This interaction can significantly alter the electronic structure of the molecule, leading to observable changes in its fluorescence (emission intensity or wavelength). For instance, novel fluorescent chemosensors based on the 1,8-naphthyridine scaffold have demonstrated high selectivity for detecting specific metal ions like Zn(II) and Cu(II). researchgate.netresearchgate.net The binding of a metal ion to the naphthyridine moiety can induce a "turn-on" or "turn-off" fluorescent response, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching. A highly efficient fluorescent chemosensor for Zn(II) was developed using an N-Boc-L-proline modified 1,8-naphthyridine, which showed a significant increase in fluorescence intensity only in the presence of Zn(II), allowing for its visual detection. nih.gov This selectivity is crucial for applications in biological and environmental monitoring, where distinguishing between similar metal ions is essential. nih.govnih.gov
Thiol Detection: Thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are vital in biological systems. Designing probes for their detection is an active area of research. A common strategy involves a displacement approach, where a 1,8-naphthyridine-metal ion complex is used as a chemosensing ensemble. In this system, the metal ion initially quenches the fluorescence of the naphthyridine derivative. Upon introduction of thiols, which have a strong affinity for the metal ion, the metal is sequestered from the complex. This restores the fluorescence of the 1,8-naphthyridine moiety, providing a "turn-on" signal for thiol detection. researchgate.net This method has been shown to be highly sensitive and selective for thiols over other naturally occurring amino acids. researchgate.net
Integration into Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components held together by non-covalent interactions. The 1,8-naphthyridine unit is an excellent building block for such architectures due to its rigid structure and its ability to act as a binucleating ligand. wikipedia.org The two nitrogen atoms are positioned in a way that allows them to coordinate with two different metal centers simultaneously, facilitating the construction of well-defined, multi-component assemblies.
The "(1,8-Naphthyridin-4-yl)methanol" derivative offers an additional site for modification via its hydroxyl group. This allows for the attachment of other functional units or linkers, enabling the creation of more complex and functional supramolecular structures. These self-assembled systems, which can include coordination polymers, metallacycles, and cages, have potential applications in catalysis, molecular recognition, and materials science. researchgate.net The predictable coordination geometry of the 1,8-naphthyridine ligand is key to controlling the final structure and properties of the supramolecular assembly.
Optoelectronic Applications and Photophysical Property Tuning
The rich photophysical properties of 1,8-naphthyridine derivatives make them attractive for optoelectronic applications. researchgate.net These compounds typically exhibit strong absorption and emission in the UV-visible region. Their rigid and planar structure minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.
The electronic properties of the 1,8-naphthyridine core can be finely tuned by introducing various substituents. The electron-deficient nature of the pyridine-like nitrogen atoms influences the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov By attaching electron-donating or electron-withdrawing groups at different positions on the ring, the absorption and emission wavelengths, as well as the quantum efficiency, can be systematically modified. nih.govmdpi.com For example, the introduction of an amino group can significantly alter the fluorescence properties depending on its position. This tunability is essential for designing materials for specific applications, such as emissive layers in organic light-emitting diodes (OLEDs) or as organic laser dyes. researchgate.net Furthermore, the photostability of these compounds is a critical factor for their use in long-lasting optoelectronic devices.
Role as Precursors or Building Blocks in Advanced Material Science Research
The 1,8-naphthyridine scaffold is recognized as a versatile building block, primarily in the fields of medicinal chemistry and supramolecular chemistry. acs.orgnih.govnih.gov Its derivatives are often used to construct larger, more complex molecules with specific biological or recognition properties.
In the context of material science, the "(1,8-Naphthyridin-4-yl)methanol" derivative possesses significant potential as a monomer for the synthesis of functional polymers or as a precursor for thin films. The hydroxyl (-CH₂OH) group provides a reactive site for polymerization reactions, such as esterification or etherification, allowing for the incorporation of the rigid, photophysically active 1,8-naphthyridine unit into a polymer backbone. Such polymers could exhibit interesting optical, thermal, and mechanical properties, making them suitable for applications in sensors, coatings, or advanced electronic materials.
While the direct use of "(1,8-Naphthyridin-4-yl)methanol" in synthesizing polymers and thin films for material science applications is not yet widely documented in literature, its structural features strongly suggest its utility. The combination of the coordinating naphthyridine core and the reactive methanol (B129727) group makes it a promising candidate for creating novel hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) or functionalized thin films with tailored electronic and optical properties. For example, its ability to be grafted onto surfaces could be exploited in the fabrication of sensor arrays or modified electrodes. However, it is important to note that some related research has focused on the inhibition of biological polymerization (e.g., tubulin) for anticancer applications, which is distinct from its use in creating material polymers. nih.gov
Exploration in Corrosion Inhibition Studies
Derivatives of 1,8-naphthyridine have emerged as highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. psgcas.ac.inmobt3ath.com The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net
The inhibition mechanism involves several key features of the 1,8-naphthyridine structure:
Heteroatoms: The nitrogen and, in some derivatives, oxygen atoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. psgcas.ac.in
π-Electrons: The aromatic rings of the naphthyridine system provide π-electrons that facilitate strong adsorption onto the metal surface. psgcas.ac.in
Surface Coverage: The inhibitor molecules displace water molecules and aggressive ions (like chloride) from the metal surface, leading to the formation of a protective film. nih.govresearchgate.net
Studies have shown that the inhibition efficiency of 1,8-naphthyridine derivatives increases with their concentration, reaching very high values (over 98%) at optimal concentrations. psgcas.ac.inmobt3ath.com Electrochemical measurements, such as potentiodynamic polarization, indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mobt3ath.comnih.gov The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. psgcas.ac.in
Table 1: Corrosion Inhibition Efficiency of 1,8-Naphthyridine Derivatives This interactive table summarizes the research findings on the effectiveness of 1,8-Naphthyridine derivatives as corrosion inhibitors.
| Derivative | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 0.25 | 92.54 | nih.gov |
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 0.50 | 95.31 | nih.gov |
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 1.00 | 96.95 | nih.gov |
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 1.50 | 96.53 | nih.gov |
| NTD-3 | Mild Steel | 1 M HCl | 4.11 x 10⁻² | 98.7 | mobt3ath.com |
| N1 | Mild Steel | 1 M HCl | 0.3 | 98.07 | psgcas.ac.in |
| N3 | Mild Steel | 1 M HCl | 0.3 | 99.21 | psgcas.ac.in |
Q & A
Q. What are the common synthetic routes for 1,8-naphthyridine derivatives, and how are reaction conditions optimized?
Synthesis typically involves condensation of 2-aminopyridine derivatives with carbonyl compounds (e.g., β-ketoesters) or aldehydes. Key steps include:
- Claisen-Schmidt condensation : Aldehyde derivatives react with acetyl compounds in ethanol under reflux with Mg-Al-hydrotalcite catalysis, monitored by TLC for reaction completion .
- Cyclization with urea/thiourea : Chalcone intermediates are treated with urea or thiourea in ethanol/HCl to form pyrimidinone or thione derivatives, respectively. Reflux times (8–10 hours) and neutralization with NH4OH are critical for product isolation .
- Schiff base formation : Aldehydes react with p-aminoacetophenone to yield imine derivatives (e.g., compound 7 ), with recrystallization in ethanol for purification .
Methodological Insight : Optimization relies on solvent choice (ethanol/acetic acid), catalyst selection (e.g., hydrotalcite), and TLC monitoring. Yields vary (51–89%) depending on substituents and crystallization efficiency .
Q. How are spectroscopic and analytical techniques employed to characterize 1,8-naphthyridine-4-ylmethanol derivatives?
- Elemental analysis : Used to verify purity (e.g., compound 4d showed C: 75.46% vs. theoretical 75.93%) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., 4f at m/z 501 M⁺) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., compound 8a showed δH 2.60 for CH3 and δC 22.93 for CH3 in DMSO-d6) .
- IR spectroscopy : Detects functional groups like OH (3159 cm⁻¹), CN (2226 cm⁻¹), and C=O (1712 cm⁻¹) .
Data Contradiction Note : Discrepancies in elemental analysis (e.g., 4d N: 11.39% vs. theoretical 11.81%) highlight the need for repeated recrystallization to improve purity .
Advanced Research Questions
Q. How can computational tools address challenges in designing 1,8-naphthyridine derivatives with improved bioactivity?
- In silico ADMET prediction : Evaluates drug-likeness, solubility, and permeability. For example, polar surface area (PSA) and cLogP are calculated to predict blood-brain barrier penetration .
- Molecular docking : Identifies binding interactions with targets (e.g., H1-receptor inhibition for anti-allergy applications) .
- PASS analysis : Predicts biological activities (e.g., anti-inflammatory or cytotoxic potential) to prioritize compounds for synthesis .
Methodological Insight : Tools like AutoDock or Schrödinger Suite integrate docking scores with synthetic feasibility to guide structural modifications .
Q. What strategies resolve contradictions in biological activity data for 1,8-naphthyridine derivatives?
- Dose-response profiling : In vitro cytotoxicity (e.g., against MCF7 cells) may show variability due to substituent effects. For example, electron-withdrawing groups (NO2 in 4g ) enhance activity compared to methyl groups .
- Mechanistic studies : Compare apoptosis induction (via flow cytometry) vs. non-specific cytotoxicity (LDH release assays) to clarify mode of action .
- SAR analysis : Correlate substituent positions (e.g., 4-hydroxy vs. 7-methyl) with activity trends using regression models .
Data Contradiction Example : Compound 4f showed lower yield (43%) but higher predicted bioactivity than 4d , emphasizing the trade-off between synthetic efficiency and therapeutic potential .
Q. How are reaction mechanisms elucidated for novel 1,8-naphthyridine syntheses?
- Intermediate isolation : Chalcones (3a-g ) and pyrazoline derivatives (4d,f,g ) are characterized at each step to confirm pathways .
- Isotopic labeling : ¹³C-labeled reagents track carbon migration during cyclization (e.g., formation of pyrimidinone 5d ) .
- Kinetic studies : Varying reflux times (2–10 hours) and monitoring by TLC reveal rate-determining steps (e.g., imine formation in compound 7 ) .
Advanced Insight : DFT calculations model transition states for key steps like Claisen-Schmidt condensations, aiding in catalyst design .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields in cyclization : Thiourea-mediated reactions (e.g., 6d ) yield 64% due to side reactions; microwave-assisted synthesis may reduce time and improve efficiency .
- Purification challenges : High-melting-point compounds (>300°C for 6d ) require specialized crystallization protocols (e.g., using DMF/ethanol gradients) .
- Scalability : Multi-step syntheses (e.g., compound 10a ) face scalability issues; flow chemistry could enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
